molecular formula C7H5IN2O B3219466 3-Iodo-1H-pyrrolo[3,2-b]pyridin-7-ol CAS No. 1190318-75-2

3-Iodo-1H-pyrrolo[3,2-b]pyridin-7-ol

Cat. No.: B3219466
CAS No.: 1190318-75-2
M. Wt: 260.03 g/mol
InChI Key: DHBNAYPRRXIUOP-UHFFFAOYSA-N
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Description

3-Iodo-1H-pyrrolo[3,2-b]pyridin-7-ol is a heterocyclic compound that features an iodine atom attached to a pyrrolo-pyridine structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1H-pyrrolo[3,2-b]pyridin-7-ol typically involves the iodination of a pyrrolo-pyridine precursor. One common method includes the reaction of 1H-pyrrolo[3,2-b]pyridine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1H-pyrrolo[3,2-b]pyridin-7-ol can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Typical reagents include nucleophiles like sodium azide, potassium thiolate, or alkyl halides, often in the presence of a base such as potassium carbonate.

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

    Substitution: Products include various substituted pyrrolo[3,2-b]pyridines depending on the nucleophile used.

    Oxidation: Products include N-oxides or other oxidized derivatives.

    Reduction: Products include the hydrogenated pyrrolo[3,2-b]pyridine.

Scientific Research Applications

3-Iodo-1H-pyrrolo[3,2-b]pyridin-7-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-1H-pyrrolo[3,2-b]pyridin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, which can enhance the binding affinity to the target. Additionally, the pyrrolo-pyridine structure can mimic natural substrates or inhibitors, thereby modulating the activity of the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-1H-pyrrolo[3,2-b]pyridin-7-ol is unique due to the presence of both an iodine atom and a hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

3-iodo-1,4-dihydropyrrolo[3,2-b]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O/c8-4-3-10-7-5(11)1-2-9-6(4)7/h1-3,10H,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBNAYPRRXIUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)NC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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